3-氯苯甲酸纤维酸-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro Fenofibric Acid-d6 is the labelled analogue of 3-Chloro Fenofibric Acid, which is an impurity of Fenofibric Acid . It is an active metabolite of fenofibrate and is a PPAR activator .
Synthesis Analysis
A sensitive, high-throughput, and economic liquid chromatographic method for the determination of fenofibric acid in human plasma was developed and validated by ultraviolet detection and tandem mass spectrometry . Fenofibric acid with 2-chloro fenofibric acid-d6 (internal standard) was extracted from 100 µL of human plasma by acetonitrile in a single extraction step .Molecular Structure Analysis
The molecular formula of 3-Chloro Fenofibric Acid-d6 is C17H9D6ClO4 . The IUPAC name is 2-[4-(3-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid .Physical and Chemical Properties Analysis
3-Chloro Fenofibric Acid-d6 is a white to off-white solid . It has a melting point of 118-120 °C and is slightly soluble in Chloroform and Methanol .科学研究应用
分析方法开发和药代动力学
快速灵敏的分析方法:开发快速、灵敏的超高效液相色谱质谱法测定人血浆中的苯甲酸纤维酸,采用 3-氯苯甲酸纤维酸-d6 作为内标。这些方法已经过验证,并用于药代动力学研究,以评估口服苯甲酸非诺贝特后该药在人体内的行为。这些方法在药物监测和药代动力学评估中提供了精密度、准确性和效率,这对于了解药物的吸收、分布、代谢和排泄 (ADME) 曲线至关重要 (Dubey 等人,2010)。
药理学研究
代谢和毒性研究:对苯甲酸纤维酸的代谢和潜在毒性的研究包括检查其光降解和与羟基自由基的相互作用。这些研究对于评估药物化合物的环境影响和降解途径至关重要。了解在这些过程中形成的代谢物有助于评估药物的稳定性,并识别可能影响人类健康和环境的任何潜在有毒副产物 (Santiago 等人,2011)。
药物递送研究
优化制剂:优化药物制剂的研究导致了苯甲酸纤维酸多颗粒缓释系统的发展。这些系统旨在提高生物利用度和控制药物释放速率,从而提高治疗效果和患者依从性。通过采用先进的制剂策略,例如使用 Wurster(底层喷射流化床包衣)工艺,研究人员可以有效地控制药物释放曲线以满足特定的治疗需求 (Mukkala 等人,2018)。
生物分析方法验证
生物等效性和药代动力学分析:用于测定人血浆中苯甲酸纤维酸的经过验证的高效液相色谱法支持生物等效性和药代动力学研究。这些方法促进了新制剂与现有制剂的比较,确保非诺贝特的仿制药或新版本提供与原版相同的治疗益处。此类分析技术的发展对于新药产品的监管批准和市场准入至关重要 (Shah 等人,2014)。
作用机制
Target of Action
3-Chloro Fenofibric Acid-d6 is a deuterated form of Fenofibric Acid , which is a derivative of fibric acid . The primary target of Fenofibric Acid is the Peroxisome Proliferator Activated Receptor alpha (PPARα) . PPARα plays a crucial role in the regulation of lipid metabolism, and its activation is used to lower LDL-C, total cholesterol, triglycerides, and Apo B, while increasing HDL-C in conditions such as hypercholesterolemia, dyslipidemia, and hypertriglyceridemia .
安全和危害
生化分析
Biochemical Properties
3-Chloro Fenofibric Acid-d6, like its non-deuterated form, is expected to play a role in lipid metabolism. Fenofibrate, the prodrug of Fenofibric Acid, is known to activate peroxisome proliferator-activated receptor alpha (PPARα), leading to increased lipolysis and activation of lipoprotein lipase . It also reduces apolipoprotein C-III , a component of very low-density lipoprotein (VLDL) that inhibits lipoprotein lipase .
Cellular Effects
Fenofibric Acid, the active metabolite of Fenofibrate, has been shown to have beneficial effects on the barrier function of human retinal pigment epithelium (RPE) cells . It is reasonable to expect that 3-Chloro Fenofibric Acid-d6 would have similar effects, given its structural similarity to Fenofibric Acid.
Molecular Mechanism
The molecular mechanism of action of 3-Chloro Fenofibric Acid-d6 is likely similar to that of Fenofibric Acid. Fenofibric Acid activates PPARα, a nuclear receptor that alters lipid, glucose, and amino acid homeostasis . Activation of PPARα leads to transcription of genes that regulate these metabolic pathways .
Temporal Effects in Laboratory Settings
While specific temporal effects of 3-Chloro Fenofibric Acid-d6 have not been reported, studies on Fenofibric Acid have shown that its absorption rate and bioavailability can vary under different conditions .
Dosage Effects in Animal Models
Fenofibrate, the prodrug of Fenofibric Acid, has been shown to have potent cholesterol-lowering effects in both humans and animals .
Metabolic Pathways
Fenofibrate is absorbed from the gastrointestinal tract and is principally hydrolyzed by the CYP3A4 isozyme to its active and major metabolite Fenofibric Acid . It is reasonable to expect that 3-Chloro Fenofibric Acid-d6 would follow a similar metabolic pathway.
Transport and Distribution
Fenofibrate and its metabolites are known to be distributed in the plasma .
Subcellular Localization
As a PPARα agonist, Fenofibric Acid is known to bind to PPARα in the nucleus , suggesting that 3-Chloro Fenofibric Acid-d6 may also localize to the nucleus.
属性
IUPAC Name |
2-[4-(3-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-6-11(7-9-14)15(19)12-4-3-5-13(18)10-12/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWVJAFWQBLUTA-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。